Benzenethiol, 2-amino-5-bromo-3-methyl-
Description
Substituted benzenethiols are critical in materials science, catalysis, and pharmaceuticals due to their electronic and steric effects, which modulate reactivity and interactions with metal surfaces .
Key features of this compound:
- Electron-withdrawing bromine: Enhances thiol acidity and influences redox behavior.
- Methyl group: Provides steric bulk and electron-donating effects.
Properties
CAS No. |
72168-01-5 |
|---|---|
Molecular Formula |
C7H8BrNS |
Molecular Weight |
218.12 g/mol |
IUPAC Name |
2-amino-5-bromo-3-methylbenzenethiol |
InChI |
InChI=1S/C7H8BrNS/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,9H2,1H3 |
InChI Key |
ZXDVWOUYKJNWHD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1N)S)Br |
Canonical SMILES |
CC1=CC(=CC(=C1N)S)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
A comparison of substituent effects on benzenethiol derivatives is summarized in Table 1.
Notes:
Key Findings :
Insights :
Adsorption and Self-Assembled Monolayer (SAM) Formation
Benzenethiol derivatives exhibit varying SAM organization on Au(111) surfaces:
Mechanistic Notes:
- Amino groups could promote hydrogen bonding, but bromine’s steric effects may dominate, reducing SAM order .
- Methyl groups in 3-methoxy-5-methyl- may enhance hydrophobicity, improving monolayer stability .
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